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molecular formula C11H13NO3 B8642417 1-Methylcyclobutyl pyridin-2-yl carbonate CAS No. 790305-12-3

1-Methylcyclobutyl pyridin-2-yl carbonate

Cat. No. B8642417
M. Wt: 207.23 g/mol
InChI Key: HBCRGUUTZSVQGL-UHFFFAOYSA-N
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Patent
US07173004B2

Procedure details

To a slurry of KH (400 mg, 35% in oil, 3.5 mmol) was added 5 mL of hexane. It was stirred for 5 min, and then the hexane was removed. This process was repeated three times. THF (5 mL) was added to this prewashed KH, and then 1-methylcyclobutanol (200 mg, 2.3 mmol) was added at 0° C. The mixture was stirred (0° C. to rt) for 1 h, and then carbonic acid dipyridin-2-yl ester (753 mg, 3.5 mmol) was added. The mixture was stirred at rt for 4 h, and the reaction was diluted with sat. aq. NH4Cl. The mixture was then extracted with EtOAc, and the solvent was removed in vacuo to obtain 200 mg of the crude carbonic acid 1-methyl-cyclobutyl ester pyridin-2-yl ester as an orange solid. It was used directly in the next step without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
753 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].CC1(O)CCC1.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[O:19][C:20](=[O:28])[O:21]C1C=CC=CN=1>[NH4+].[Cl-]>[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[O:19][C:20](=[O:21])[O:28][C:3]1([CH3:2])[CH2:4][CH2:5][CH2:6]1 |f:3.4|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
CC1(CCC1)O
Step Three
Name
Quantity
753 mg
Type
reactant
Smiles
N1=C(C=CC=C1)OC(OC1=NC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
It was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the hexane was removed
ADDITION
Type
ADDITION
Details
THF (5 mL) was added to this prewashed KH
STIRRING
Type
STIRRING
Details
The mixture was stirred (0° C. to rt) for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at rt for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1=C(C=CC=C1)OC(OC1(CCC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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